

Application Notes and Protocols for MTX-23

Treatment in 22Rv1 Cells

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Compound of Interest		
Compound Name:	MTX-23	
Cat. No.:	B10823920	Get Quote

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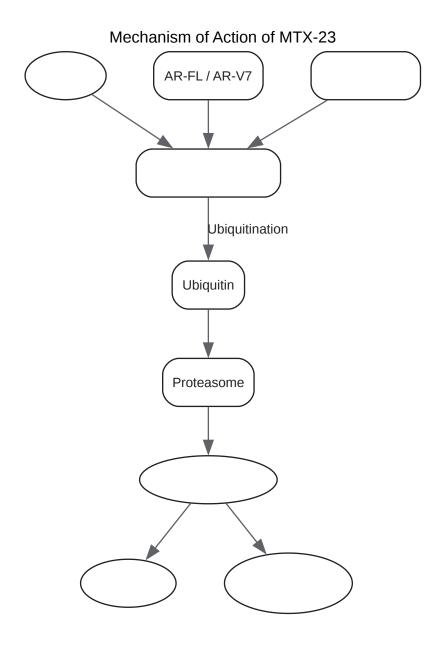
Introduction

MTX-23 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variant AR-V7.[1][2][3][4] In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, particularly AR-V7, is a significant mechanism of resistance to second-line antiandrogen therapies. MTX-23 offers a promising therapeutic strategy by targeting both forms of the androgen receptor for degradation. This document provides detailed protocols for the treatment of the 22Rv1 human prostate cancer cell line with MTX-23, covering cell viability, apoptosis, and protein degradation assays.

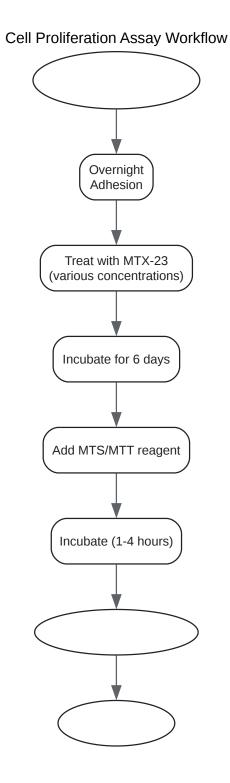
Mechanism of Action

MTX-23 functions by simultaneously binding to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of AR-FL and AR-V7, marking them for subsequent degradation by the proteasome. This targeted protein degradation leads to the inhibition of AR signaling, resulting in decreased cell proliferation and induction of apoptosis in androgen-responsive prostate cancer cells like 22Rv1. The degradation of AR-V7 is reportedly more efficient than that of AR-FL.

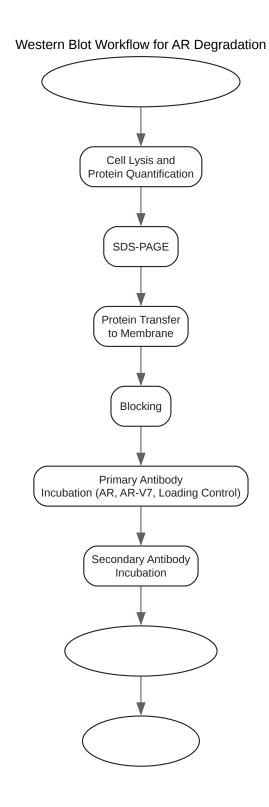












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- To cite this document: BenchChem. [Application Notes and Protocols for MTX-23 Treatment in 22Rv1 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823920#protocol-for-mtx-23-treatment-in-22rv1-cells]

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